

physical and chemical characteristics of 16-(R)lloprost-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 16-(R)-Iloprost-d4

Cat. No.: B1152219 Get Quote

An In-depth Technical Guide to 16-(R)-Iloprostd4

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **16-(R)-Iloprost-d4**, a deuterated analog of the prostacyclin mimetic Iloprost. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, analytical methodologies, and its primary signaling pathway.

Core Physical and Chemical Characteristics

16-(R)-lloprost-d4 is a synthetic analog of prostacyclin (PGI2) and is isotopically labeled with deuterium for use as an internal standard in quantitative analyses.[1][2] The "(R)" designation refers to the stereochemistry at the 16th carbon position. While commercially available as a solution, the crude form of lloprost is an oil.[3]

Structural and General Properties



Property	Value	Reference
Chemical Name	5-((3aS,4R,5R,6aS,E)-5-hydroxy-4-((3S,4R,E)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene)pentanoic-3,3,4,4-d4 acid	[1]
Molecular Formula	C22H28D4O4	[1][2][4]
Molecular Weight	364.51 g/mol	[2][4]
CAS Number	74843-13-3	[2][4]
Physical State	Supplied as a solution in methyl acetate	[1]
Appearance (Crude)	Oil	[3]
Purity	≥99% deuterated forms (d1-d4)	[1]

Solubility

Solubility data for the non-deuterated 16-(R)-Iloprost is provided below and is expected to be very similar for the deuterated analog.

Solvent	Solubility	Reference
DMF	30 mg/mL	[1]
DMSO	25 mg/mL	[1]
Ethanol	30 mg/mL	[1]
PBS (pH 7.2)	1 mg/mL	[1]
Chloroform	Sparingly Soluble (1-10 mg/mL)	[1]
Dichloromethane	Slightly Soluble (0.1-1 mg/mL)	[1]
Methyl Acetate	Slightly Soluble (0.1-1 mg/mL)	[1]



Stability and Storage

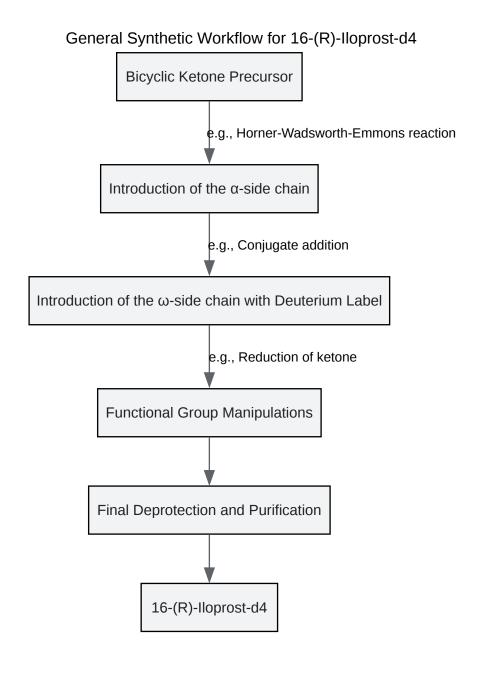
16-(R)-lloprost-d4, when supplied in methyl acetate, is stable for at least two years when stored at -20°C.[1] For aqueous solutions, it is recommended not to store them for more than one day to ensure stability.[5]

Experimental Protocols Synthesis of 16-(R)-lloprost-d4

The synthesis of deuterated prostaglandins like **16-(R)-lloprost-d4** involves a multi-step organic synthesis. While a specific, detailed protocol for this deuterated analog is not publicly available, the general approach involves the stereocontrolled construction of the bicyclic core followed by the introduction of the two side chains. Deuterium labeling is typically achieved by using a deuterated building block during the synthesis of one of the side chains.

A plausible synthetic workflow, based on known prostaglandin syntheses, is outlined below.





Click to download full resolution via product page

A generalized synthetic workflow for 16-(R)-Iloprost-d4.

Quantification by LC-MS/MS

16-(R)-lloprost-d4 is primarily used as an internal standard for the quantification of lloprost in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A



representative protocol for such an analysis is provided below.

2.2.1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma or serum, add 300 μ L of acetonitrile containing **16-(R)-lloprost-d4** at a known concentration.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

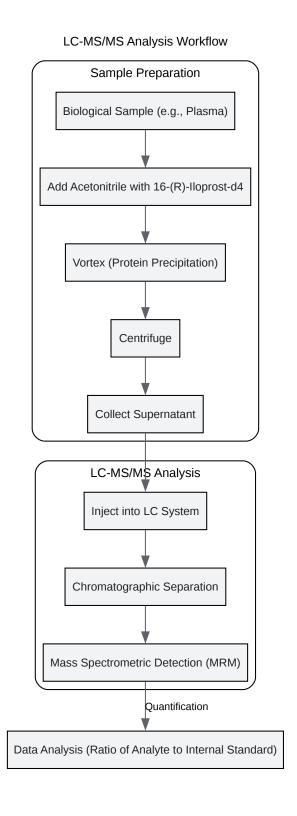
2.2.2. Liquid Chromatography

- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

2.2.3. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both Iloprost and 16-(R)Iloprost-d4 would be monitored. The transition for the deuterated standard will have a higher
 mass-to-charge ratio (m/z) for the precursor ion compared to the non-deuterated analyte.





Click to download full resolution via product page

Workflow for the quantification of Iloprost using **16-(R)-Iloprost-d4** by LC-MS/MS.



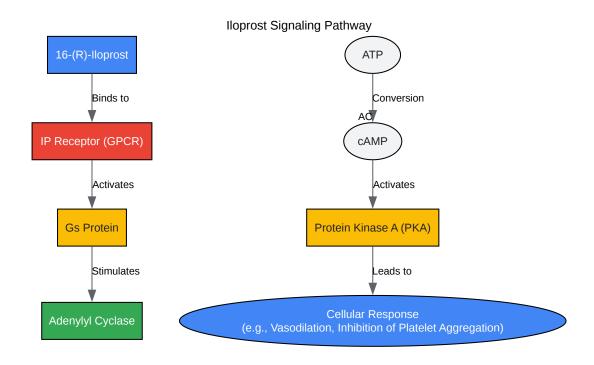
Signaling Pathway

Iloprost exerts its biological effects by acting as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The binding of Iloprost to the IP receptor initiates a signaling cascade that is central to its vasodilatory and anti-platelet aggregation effects.

The key steps in the lloprost signaling pathway are:

- Receptor Binding: Iloprost binds to the IP receptor on the surface of cells such as vascular smooth muscle cells and platelets.
- G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
- Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
- Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological responses associated with Iloprost, such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.





Click to download full resolution via product page

The canonical signaling pathway of Iloprost via the IP receptor and cAMP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. stable-isotopes.com [stable-isotopes.com]



- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 16-(R)-lloprost-d4 | TRC-I267312-5MG | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 16-(R)-Iloprost-d4]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1152219#physical-and-chemical-characteristics-of-16-r-iloprost-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com